{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride {2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609409-30-4
VCID: VC2590029
InChI: InChI=1S/C15H13N3O.ClH/c1-10-5-4-6-11(9-10)14-17-15(19-18-14)12-7-2-3-8-13(12)16;/h2-9H,16H2,1H3;1H
SMILES: CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3N.Cl
Molecular Formula: C15H14ClN3O
Molecular Weight: 287.74 g/mol

{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride

CAS No.: 1609409-30-4

Cat. No.: VC2590029

Molecular Formula: C15H14ClN3O

Molecular Weight: 287.74 g/mol

* For research use only. Not for human or veterinary use.

{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride - 1609409-30-4

Specification

CAS No. 1609409-30-4
Molecular Formula C15H14ClN3O
Molecular Weight 287.74 g/mol
IUPAC Name 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline;hydrochloride
Standard InChI InChI=1S/C15H13N3O.ClH/c1-10-5-4-6-11(9-10)14-17-15(19-18-14)12-7-2-3-8-13(12)16;/h2-9H,16H2,1H3;1H
Standard InChI Key LLQOLEXVZAZFJG-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3N.Cl
Canonical SMILES CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3N.Cl

Introduction

Chemical Structure and Classification

Structural Composition

{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride features a 1,2,4-oxadiazole core structure, which is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms. This oxadiazole ring serves as a connecting bridge between a 3-methylphenyl group at the 3-position and a 2-aminophenyl group at the 5-position, with the amine functionality existing as a hydrochloride salt. The compound belongs to the broader class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and pharmaceutical applications.

Structural Comparison with Related Compounds

  • The presence of a 3-methylphenyl group instead of an unsubstituted phenyl ring

  • A 2-aminophenyl group instead of a methanamine at the 5-position

  • Different positioning of the amine functionality

These structural variations likely confer distinct physicochemical properties and potentially different biological activities compared to related oxadiazole derivatives.

Physical and Chemical Properties

Fundamental Properties

Based on structural analysis and comparison with related oxadiazole compounds, the following properties can be anticipated:

PropertyPredicted ValueBasis for Prediction
AppearanceWhite to off-white crystalline solidCommon for hydrochloride salts of aromatic amines
SolubilitySoluble in polar solvents (water, methanol); limited solubility in non-polar solventsBased on salt formation and structural features
Melting Point200-240°C (decomposition)Typical range for similar oxadiazole hydrochloride salts
StabilityStable under standard conditions; sensitive to strong basesHydrochloride salts typically show good stability
pH (aqueous solution)Acidic (3-4)Common for hydrochloride salts

Synthesis and Preparation

Cycloaddition Approach

This approach likely involves the reaction between 3-methylbenzoamidoxime and an appropriate 2-aminobenzoyl derivative, followed by cyclization to form the oxadiazole ring and subsequent salt formation with hydrochloric acid.

Dehydration-Cyclization Method

An alternative approach might involve the reaction of 3-methylbenzoic acid with 2-aminobenzamidoxime via an O-acylation step, followed by thermal cyclization and treatment with hydrochloric acid.

Synthetic Challenges

The synthesis of the target compound may present several challenges:

  • Regioselectivity in the formation of the 1,2,4-oxadiazole ring

  • Protection/deprotection strategies for the amine functionality

  • Optimization of reaction conditions to minimize side products

  • Purification of the final hydrochloride salt

Potential ActivityStructural BasisRelated Compounds
Kinase InhibitionOxadiazole core with aromatic substituentsOxadiazole derivatives have been investigated as inhibitors of various kinases, including c-Met, PDGFR, and FLT3
Anti-inflammatoryOxadiazole structure with amine functionalitySimilar heterocyclic compounds have demonstrated anti-inflammatory properties
AntimicrobialOxadiazole scaffold1,2,4-oxadiazoles often exhibit antimicrobial activity
Receptor BindingAromatic rings and nitrogen-containing functionalitiesMay interact with various biological receptors

Structure-Activity Relationships

The compound's potential biological activity can be analyzed through structure-activity relationship considerations:

  • The 1,2,4-oxadiazole core serves as a bioisostere for amide and ester functionalities, which may enhance metabolic stability and binding affinity to target proteins.

  • The 3-methylphenyl group likely contributes to hydrophobic interactions with potential binding pockets in biological targets.

  • The 2-aminophenyl group provides potential for hydrogen bonding interactions and may contribute to target selectivity.

  • The hydrochloride salt formation may improve water solubility and bioavailability compared to the free base.

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